4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide

Metalloenzyme inhibition Zinc-chelating pharmacophore Hydroxamic acid pKa

Fragment-based screening campaigns targeting metalloenzymes are often hampered by the lack of a built-in zinc-binding group (ZBG), requiring post-screening derivatization. This compound solves that bottleneck with a pre-installed hydroxamic acid moiety (pKₐ ~8.5) on a cycloserine-derived core. - Deploy immediately as a zinc-chelating fragment for HDAC, MMP, PDF, or LpxC targets, avoiding the documented inactivity of the primary amide analog (CAS 672942-93-7). - Leverage its Rule-of-Three compliance (MW 161.12, LogP -2.75, TPSA 113.68 Ų) and 97% purity for high-confidence SPR, NMR, or crystallography screening.

Molecular Formula C4H7N3O4
Molecular Weight 161.12 g/mol
CAS No. 66619-96-3
Cat. No. B12877848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide
CAS66619-96-3
Molecular FormulaC4H7N3O4
Molecular Weight161.12 g/mol
Structural Identifiers
SMILESC1(C(ONC1=O)C(=O)NO)N
InChIInChI=1S/C4H7N3O4/c5-1-2(4(9)6-10)11-7-3(1)8/h1-2,10H,5H2,(H,6,9)(H,7,8)
InChIKeyUPYGFMGJDCNQCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide: Structural Identity


4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide (CAS 66619-96-3) is a low-molecular-weight (161.12 g/mol) isoxazolidinone derivative bearing a distinctive N-hydroxy carboxamide (hydroxamic acid) moiety at the 5-position . This heterocyclic scaffold, systematized as 5-isoxazolidinecarboxamide, 4-amino-N-hydroxy-3-oxo-(9CI), is structurally positioned between the antibacterial drug D-cycloserine and the inactive asparagine analog 5-carboxamidocycloserine, but is functionally differentiated by its pendant metal-chelating group [1]. The compound is commercially supplied as a research-grade screening compound (97–98% purity) and is handled as a non-hazardous material under ambient storage conditions .

4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide: Differentiation from Analogs


The closest structural analog, 4-amino-3-oxoisoxazolidine-5-carboxamide (CAS 672942-93-7; 5-carboxamidocycloserine), differs by a single oxygen atom—possessing a primary amide (–CONH₂) rather than a hydroxamic acid (–CONHOH) at the 5-position [1]. This single-atom substitution has been shown to ablate metal-chelating capacity entirely. In the classic study by Stammer et al. (1978), the primary amide analog proved completely inactive against asparagine synthetase and failed to inhibit the growth of 25 bacterial and fungal strains [1]. The hydroxamic acid group of the target compound introduces a well-established zinc-binding pharmacophore (pKₐ ~8.5) that is absent from the amide, enabling interactions with a broad range of metalloenzymes—including HDACs, matrix metalloproteinases, peptide deformylase, and LpxC—that the amide analog cannot engage [2]. Furthermore, D-cycloserine (CAS 68-41-7), while sharing the 4-amino-3-oxoisoxazolidine core, entirely lacks the 5-carboxamide substitution and operates through a distinct mechanism (D-Ala-D-Ala ligase inhibition); it offers no pathway to exploit the 5-position for target engagement [3].

4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide: Key Differences


Zinc-Binding Comparison: Hydroxamic Acid vs. Primary Amide

The target compound (66619-96-3) bears an N-hydroxy carboxamide group with a predicted aqueous acid dissociation constant (pKₐ) of 8.50 ± 0.23, placing it within the established range for hydroxamic acid zinc-binding groups (pKₐ ≈ 8–10) [1]. In contrast, the primary amide analog 4-amino-3-oxoisoxazolidine-5-carboxamide (CAS 672942-93-7) lacks an ionizable proton on the 5-carboxamide nitrogen (pKₐ > 15 for –CONH₂), rendering it incapable of forming the bidentate chelate complex with catalytic zinc ions that is characteristic of hydroxamic acids [1]. The hydroxamic acid group is a validated zinc-binding group (ZBG) in multiple clinically advanced metalloenzyme inhibitor classes, including HDAC inhibitors (e.g., vorinostat/SAHA) and MMP inhibitors (e.g., batimastat/BB-94) [2]. The target compound thus provides a compact (MW 161.12), fragment-like scaffold that integrates both the isoxazolidinone core and the metal-chelating ZBG into a single minimal structure, whereas the amide analog offers no chelation potential.

Metalloenzyme inhibition Zinc-chelating pharmacophore Hydroxamic acid pKa

LogP and TPSA: Comparison to Primary Amide

Introduction of the N-hydroxy group produces measurable shifts in key physicochemical descriptors that govern fragment library pre-screening behavior and lead-likeness. The target compound (66619-96-3) has a computed LogP of –2.75 and a topological polar surface area (TPSA) of 113.68 Ų, compared to the primary amide analog (CAS 672942-93-7), which has an estimated LogP of approximately –1.8 to –2.0 and a TPSA of ~96 Ų (calculated from SMILES O=C(N)C1ONC(=O)C1N using standard TPSA contribution of –CONH₂ ≈ 71.5 Ų vs. –CONHOH ≈ 89.5 Ų) . The target compound is thus more hydrophilic and has a 17–18 Ų larger polar surface area, placing it in a different region of fragment-based drug discovery (FBDD) property space [1].

Lipophilicity Polar surface area Fragment-based drug design

Biological Activity: Hydroxamic Acid vs. Inactive Amide Analog

The primary amide comparator (5-carboxamidocycloserine, CAS 672942-93-7) was evaluated by Stammer et al. (1978) in a panel of biological assays and was conclusively inactive as an inhibitor of asparagine synthetase from Novikoff hepatoma and showed no significant activity against L1210 and P-388 murine tumor models, nor against 25 bacterial and fungal strains [1]. The target compound (66619-96-3), by virtue of its hydroxamic acid group, introduces a completely distinct pharmacodynamic potential: hydroxamic acids are among the most potent known zinc-binding groups and have yielded clinically approved inhibitors of HDAC (vorinostat), MMP (periostat/doxycycline hybrids), and peptide deformylase (actinonin) [2][3]. While direct biological assay data for 66619-96-3 have not been published, the documented inactivity of the amide analog against a broad target panel establishes a clear negative baseline; the hydroxamic acid modification represents a rational, structure-based upgrade for targets where metal-chelation is a validated mechanism.

Asparagine synthetase inhibition Antitumor screening Antimicrobial screening

Commercial Availability and Purity vs. Primary Amide

The target compound (66619-96-3) is commercially stocked by multiple independent vendors at certified purities of 97–98%, with standard research-grade quality assurance documentation available . The primary amide analog (CAS 672942-93-7) is also commercially available (97% purity, Chemenu Cat. CM1066903) . However, the target compound is specifically cataloged as a screening compound (e.g., EvitaChem EVT-13011818; Leyan 2210889), indicating its positioning within fragment and diversity screening libraries, whereas the amide analog is more commonly listed as a synthetic intermediate or reference standard . The target compound is non-hazardous for transport (DOT/IATA not regulated) and requires only long-term cool, dry storage, simplifying logistics for high-throughput screening facilities .

Chemical procurement Research chemical sourcing Purity specification

4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide: Key Application Scenarios


Fragment-Based Screening for Zinc Metalloenzymes

With a molecular weight of 161.12 Da, LogP of –2.75, and a TPSA of 113.68 Ų, this compound satisfies all three 'Rule of Three' criteria for fragment-based drug discovery (MW < 300, LogP ≤ 3, H-bond donors ≤ 3 per 100 Da) [1]. The embedded hydroxamic acid zinc-binding group (predicted pKₐ 8.50) enables direct engagement of catalytic zinc ions without requiring post-screening derivatization to introduce metal-chelating functionality . This is in contrast to primary amide analogs, which lack any zinc-coordinating capacity and would require complete scaffold redesign to achieve metalloenzyme inhibition [2]. Screening collections targeting HDAC, MMP, peptide deformylase, LpxC, or angiotensin-converting enzyme isoforms can deploy this compound as a pre-validated zinc-chelating fragment, bypassing the need to screen amide-based isoxazolidinones that have a documented history of inactivity in biological assays [2].

SAR Expansion of Cycloserine with Metal-Chelating Group

D-Cycloserine inhibits D-alanine:D-alanine ligase through a mechanism that does not involve metal chelation [1]. This compound extends the cycloserine core by adding a 5-hydroxamic acid substituent, creating a hybrid scaffold that retains the 4-amino-3-oxoisoxazolidinone backbone while introducing an orthogonal zinc-binding pharmacophore . Medicinal chemistry teams seeking to explore whether appending a ZBG to the cycloserine framework can redirect target selectivity from bacterial cell-wall synthesis enzymes to human metalloenzymes (e.g., HDAC6, MMP-9) can use this compound as the minimal core for SAR expansion, whereas the primary amide analog (CAS 672942-93-7) has already been shown to be inactive across multiple biological systems [2].

Synthetic Intermediate for Anxiolytic Isoxazolo[4,5-d]pyrimidinones

Derivatives of 4-amino-3-oxoisoxazolidine-5-carboxamide have been successfully converted into isoxazolo[4,5-d]pyrimidinones with demonstrated anxiolytic activity [1]. The N-hydroxy group on the target compound provides an additional reactive handle for selective protection/deprotection strategies or chemoselective O-functionalization (e.g., O-acylation, O-alkylation) during heterocycle assembly, offering synthetic versatility not available with the primary amide analog . The target compound thus serves as a more functionally rich building block for diversity-oriented synthesis of isoxazolo-fused heterocycles, where the hydroxylamine oxygen can be exploited as a directing group or latent electrophile in subsequent synthetic steps .

Counter-Screening Control for Asparagine Target Studies

Given that 5-carboxamidocycloserine (the primary amide analog) was conclusively inactive as an asparagine synthetase inhibitor and antitumor agent [1], the target compound (66619-96-3) can serve as a structurally matched but pharmacophorically distinct partner in counter-screening experiments. In studies investigating asparagine metabolism, amino acid analog-based therapeutics, or tumor amino acid deprivation strategies, parallel testing of both compounds can dissect whether any observed activity is attributable to the isoxazolidinone core or specifically to the hydroxamic acid metal-chelating functionality. This paired procurement strategy provides internal experimental controls that can strengthen the mechanistic interpretation of screening results, whereas using the amide analog alone may yield false-negative conclusions about the tractability of the isoxazolidinone scaffold for a given target [1].

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